molecular formula C5H11NO B13502722 2-Methyl-2-(methylamino)propanal CAS No. 98137-44-1

2-Methyl-2-(methylamino)propanal

Cat. No.: B13502722
CAS No.: 98137-44-1
M. Wt: 101.15 g/mol
InChI Key: HQQBABZBFYYAEM-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylamino)propanal is an organic compound with the molecular formula C5H11NO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide. The reaction proceeds through the formation of N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain 2-amino-2-methyl-1-propanol. This intermediate is further oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)propanal undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-2-(methylamino)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)propanal involves its reactivity with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can interact with enzymes and other proteins, affecting biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanal: A structural isomer with similar reactivity but different physical properties.

    2-Methyl-2-propanol: An alcohol with similar molecular structure but different functional groups.

    2-Amino-2-methyl-1-propanol: An amine with similar reactivity and applications .

Uniqueness

2-Methyl-2-(methylamino)propanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.

Properties

CAS No.

98137-44-1

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-methyl-2-(methylamino)propanal

InChI

InChI=1S/C5H11NO/c1-5(2,4-7)6-3/h4,6H,1-3H3

InChI Key

HQQBABZBFYYAEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)NC

Origin of Product

United States

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